7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid
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Overview
Description
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is a chemical compound with the molecular formula C10H14O5 . It is characterized by a spirocyclic structure, which includes a four-membered ring fused to a six-membered ring, with an oxygen atom incorporated into the ring system. This compound also contains two carboxylic acid groups, making it a dicarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diacid chloride in the presence of a base, leading to the formation of the spirocyclic structure . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid: This compound has a phenyl group attached to the spirocyclic structure, which may alter its chemical properties and reactivity.
2-Oxa-7-azaspiro[3.5]nonane oxalate: This compound contains a nitrogen atom in the ring system, which can impact its biological activity and interactions.
Uniqueness
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is unique due to its specific spirocyclic structure and the presence of two carboxylic acid groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
7-oxaspiro[3.5]nonane-2,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-7(12)10(8(13)14)5-9(6-10)1-3-15-4-2-9/h1-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJNIDAPJWNQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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